2-(4-CHLOROPHENOXY)-2',3'-DIMETHYLACETANILIDE
Overview
Description
2-(4-Chlorophenoxy)-2’,3’-dimethylacetanilide is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chlorophenoxy group and a dimethylacetanilide moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2’,3’-dimethylacetanilide typically involves the reaction of 4-chlorophenol with 2,3-dimethylacetanilide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include acetyl chloride and aluminum chloride .
Industrial Production Methods
In industrial settings, the production of 2-(4-Chlorophenoxy)-2’,3’-dimethylacetanilide involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2’,3’-dimethylacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-2’,3’-dimethylacetanilide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2’,3’-dimethylacetanilide involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes and interfere with metabolic pathways, leading to its observed biological effects. The compound’s chlorophenoxy group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to 2-(4-Chlorophenoxy)-2’,3’-dimethylacetanilide, used in plant growth regulation.
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative widely used as a herbicide.
2-(4-Chlorophenoxy)-3-phenylpropanoic acid: A compound with similar structural features, used in pharmaceutical research.
Uniqueness
2-(4-Chlorophenoxy)-2’,3’-dimethylacetanilide is unique due to its specific combination of a chlorophenoxy group and a dimethylacetanilide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,3-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-4-3-5-15(12(11)2)18-16(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKVSGIGYCTCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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